molecular formula C16H10Cl4N2 B2964541 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole CAS No. 1159918-93-0

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B2964541
CAS No.: 1159918-93-0
M. Wt: 372.07
InChI Key: FLEPPOPWTCPEKO-UHFFFAOYSA-N
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Description

3,5-Bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole (CAS 1159918-93-0) is a chemical compound with the molecular formula C16H10Cl4N2 and a molecular weight of 372.08 g/mol . It belongs to the class of 1,3,5-trisubstituted pyrazoles, a scaffold recognized as a pharmacologically important active nucleus with a wide spectrum of potential biological activities . Pyrazole derivatives, in general, have been identified as possessing diverse therapeutic properties, including serving as cannabinoid CB1 receptor antagonists, as well as exhibiting anti-inflammatory, antimicrobial, and anticancer activities . The 3,4-dichlorophenyl substituents on this particular pyrazole core are structurally similar to motifs found in other biologically active pyrazole and pyrazoline compounds, particularly those investigated for their interactions with the central nervous system, such as CB1 receptor ligands . The compound is offered for research purposes, such as in lead optimization and structure-activity relationship (SAR) studies in medicinal chemistry. It is supplied with high-quality standards for use in biochemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N2/c1-8-15(9-2-4-11(17)13(19)6-9)21-22-16(8)10-3-5-12(18)14(20)7-10/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEPPOPWTCPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst, such as acetic acid, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4,5-trimethoxybenzylidene)-N-benzoylpiperidin-4-one
  • 3,5-bis(3-iodo-5-methoxy-4-propoxybenzylidene)-N-acetylpiperidin-4-one
  • 3,5-bis(trifluoromethyl)phenyl derivatives

Uniqueness

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dichlorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C15H12Cl4N2
  • Molecular Weight : 355.08 g/mol

This pyrazole derivative features two 3,4-dichlorophenyl groups and a methyl group at the 4-position of the pyrazole ring, contributing to its unique biological profile.

1. Antitumor Activity

Research has shown that pyrazole derivatives exhibit potent antitumor properties. A study indicated that compounds similar to 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

  • Case Study : In vitro studies on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines revealed that this compound inhibited cell growth with IC50 values significantly lower than standard chemotherapeutics .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of chlorine atoms in the phenyl rings enhances its interaction with bacterial cell membranes.

  • Findings : A series of experiments showed that 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

3. Anti-inflammatory Effects

Inflammation is a critical pathway in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been noted for their anti-inflammatory properties.

  • Mechanism : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups like chlorine significantly enhances the activity through increased lipophilicity and improved binding affinity to biological targets.

Compound StructureBiological ActivityIC50 Value
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazoleAntitumor< 10 µM
Similar PyrazolesAntibacterial< 50 µg/mL
Similar PyrazolesAnti-inflammatoryIC50 = 20 µM

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole to various biological targets. These studies suggest that the compound binds effectively to active sites on enzymes involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous pyrazole derivatives are synthesized via refluxing precursors in polar aprotic solvents like DMSO or ethanol, followed by controlled cooling and crystallization. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1 molar ratios of hydrazide and aldehyde derivatives) and extending reflux durations (e.g., 18–24 hours) to ensure complete cyclization . Solvent selection (e.g., ethanol-water mixtures) and acid catalysis (e.g., glacial acetic acid) also improve crystallinity and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns on the pyrazole core. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray Diffraction (XRD) resolves crystal structures. Chromatographic purity is assessed via HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological activities reported for this compound, and how are these assays validated?

  • Methodological Answer : Studies highlight antitumor, antimicrobial, and anti-inflammatory activities. For example, in vitro cytotoxicity assays (e.g., MTT assays on cancer cell lines) are standardized using IC₅₀ values, with positive controls like doxorubicin. Antimicrobial activity is tested via broth microdilution (CLSI guidelines), and anti-inflammatory effects via COX-2 inhibition assays. Assay validation includes reproducibility checks (n ≥ 3) and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Full factorial designs or Response Surface Methodology (RSM) can systematically vary parameters (temperature, solvent polarity, catalyst concentration). For instance, a 2³ factorial design might test reflux time (12–24 hrs), solvent (DMSO vs. ethanol), and acid catalyst concentration (1–5 mol%). Output variables (yield, purity) are analyzed via ANOVA to identify significant factors. Central Composite Designs (CCD) further refine optimal conditions .

Q. What computational strategies are effective in predicting the reactivity and pharmacological profile of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against target proteins (e.g., EGFR for antitumor activity), validated by MD simulations (AMBER/CHARMM) to assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Cl substituents) with bioactivity .

Q. How can researchers reconcile contradictory data in reported biological activities (e.g., varying IC₅₀ across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions (cell line specificity, serum concentrations) or compound purity. Meta-analyses should standardize data using normalized metrics (e.g., % inhibition at 10 µM) and control for confounding factors (e.g., solvent DMSO ≤ 0.1%). Cross-validation via orthogonal assays (e.g., enzymatic vs. cell-based) and independent replication in multiple labs are critical .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol mobile phases. Preparative HPLC or Supercritical Fluid Chromatography (SFC) scales up isolation. LC-MS/MS monitors byproduct formation (e.g., dichlorinated derivatives), while hyphenated techniques like NMR-guided fractionation ensure structural fidelity .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationDoE (RSM, factorial design)Temperature, solvent, catalyst concentration
Structural CharacterizationXRD, ¹H/¹³C NMR, FTIRCrystallinity, functional group assignment
Bioactivity ValidationMTT, COX-2 inhibition, antimicrobial assaysIC₅₀, MIC, % inhibition
Computational ModelingDFT, molecular docking, QSARBinding affinity, HOMO-LUMO gaps
Stereoisomer SeparationChiral HPLC, SFCEnantiomeric excess, resolution factor

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